2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Description

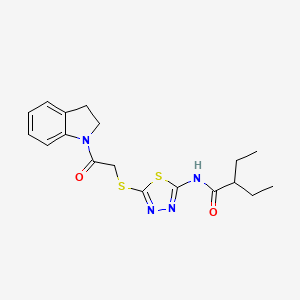

The compound 2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide features a 1,3,4-thiadiazole core, a heterocyclic scaffold known for its diverse pharmacological applications. Key structural elements include:

- 1,3,4-thiadiazole ring: A sulfur- and nitrogen-containing heterocycle contributing to electron-deficient properties and metabolic stability.

- Thioether linkage: A sulfur atom connects the thiadiazole ring to a 2-(indolin-1-yl)-2-oxoethyl group, introducing a bicyclic indole moiety.

- Butanamide side chain: A four-carbon alkyl chain terminated by an amide group, enhancing lipophilicity compared to shorter-chain analogs.

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c1-3-12(4-2)16(24)19-17-20-21-18(26-17)25-11-15(23)22-10-9-13-7-5-6-8-14(13)22/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXRJDBHDMNXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a complex organic molecule that combines various pharmacophoric elements, including an indole derivative and a thiadiazole ring. These structural features are associated with significant biological activities, making this compound a subject of interest in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 456.54 g/mol. The presence of the thiadiazole ring is pivotal for its biological activity, as it has been linked to various pharmacological effects.

Biological Activities

Research indicates that compounds containing thiadiazole and indole moieties exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has shown potential as an anticancer agent. Its mechanism may involve interference with DNA replication or repair mechanisms in cancer cells, leading to cytotoxicity .

- Antioxidant Effects : Some studies suggest that related compounds exhibit antioxidant activities comparable to established antioxidants like butylated hydroxytoluene (BHT) .

- Neuroprotective Effects : The indole structure contributes to neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiadiazole ring can inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- DNA Interaction : In cancer biology, the compound may bind to DNA or interfere with its replication process, enhancing its cytotoxic effects.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Contains thiophenes | Antitumor activity | Lacks indole structure |

| Indolin Derivatives | Indole core | Antimicrobial properties | Varies in substitution patterns |

| 4-Aminoquinoline Derivatives | Contains quinoline ring | Antimalarial activity | Different heterocyclic scaffold |

This table illustrates how the combination of both indole and thiadiazole structures in this compound may enhance its efficacy compared to other derivatives lacking one of these components.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar thiadiazole derivatives:

- Antimicrobial Evaluation : A study demonstrated that certain 1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some derivatives showing lower minimum inhibitory concentrations (MICs) than standard antibiotics .

- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines, supporting their potential use as anticancer agents .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. Research indicates that compounds containing thiadiazole rings can inhibit the growth of various bacteria and fungi. The presence of the indoline structure may enhance these effects due to its electron-donating capabilities, which can interact with microbial enzymes.

Anticancer Potential

Studies have shown that indoline derivatives possess anticancer properties. The incorporation of a thiadiazole moiety may contribute to this activity by interfering with cellular pathways involved in cancer proliferation. Molecular docking studies suggest that this compound could act as a potential inhibitor of key proteins involved in tumor growth and metastasis.

Anti-inflammatory Effects

Preliminary in silico studies have indicated that related compounds exhibit anti-inflammatory properties by inhibiting enzymes like lipoxygenase. This suggests that 2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide may also have similar effects, warranting further investigation.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its biological evaluations:

| Study | Methodology | Findings |

|---|---|---|

| In vitro Antimicrobial Activity | Tested against various bacterial strains | Showed significant growth inhibition against Gram-positive bacteria |

| Cytotoxicity Assay | Evaluated on cancer cell lines | Indicated IC50 values suggesting potential as an anticancer agent |

| Molecular Docking Studies | Used to predict binding affinity to target proteins | Identified potential targets in cancer pathways |

Case Studies

Several case studies highlight the applications of similar compounds:

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study synthesized various thiadiazole derivatives and evaluated their biological activities. The results showed that modifications to the thiadiazole ring significantly influenced antimicrobial and anticancer properties, suggesting that structural variations could optimize efficacy.

Case Study 2: Indoline-Based Compounds in Cancer Therapy

Research involving indoline-based compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The study emphasized the importance of functional group positioning in enhancing biological activity.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compounds with 1,3,4-thiadiazole cores are prevalent in the literature. For example:

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): Replaces the indole group with a benzylthio-phenoxy motif, yielding a white solid (m.p. 133–135°C, 88% yield) .

- Oxadiazole-thiadiazole hybrids (6a–6s) : Integrate 1,3,4-oxadiazole rings, which may enhance hydrogen-bonding capacity. Derivatives like 6d (m.p. 167°C) exhibit anticandidal activity via ergosterol biosynthesis inhibition .

Key Insight : The indole group in the target compound likely improves π-π stacking interactions in biological targets compared to simpler aryl substituents .

Substituent Effects on Physical Properties

Observations :

- Bulky substituents (e.g., benzylthio, indolin-1-yl) correlate with lower melting points, likely due to reduced crystal packing efficiency.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide, and how can reaction yields be maximized?

Answer:

The synthesis typically involves a multi-step approach:

Core Thiadiazole Formation : Start with a 5-mercapto-1,3,4-thiadiazole precursor. React it with an acylating agent (e.g., 2-ethylbutanoyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the thioether linkage.

Indole Incorporation : Introduce the indolin-1-yl-2-oxoethyl moiety via alkylation or condensation. For example, use 2-(indolin-1-yl)-2-oxoethyl bromide in a nucleophilic substitution reaction with the thiadiazole intermediate .

Yield Optimization : Control reaction parameters such as solvent polarity (e.g., DMF or acetonitrile), temperature (reflux conditions), and stoichiometric ratios (1.1:1 molar excess of acylating agents). Purification via recrystallization (e.g., DMF/acetic acid mixtures) improves purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the thiadiazole backbone, indole substituents, and butanamide chain. For example, the thioether proton (-S-CH-) typically appears at δ 3.1–3.5 ppm, while indole protons resonate at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., M+1 or M+Na peaks). Fragmentation patterns help identify the thiadiazole and indole moieties .

- Elemental Analysis : Validate C, H, N, and S percentages to confirm purity and stoichiometry .

Advanced: How can computational modeling be applied to predict the compound’s reactivity or binding affinity with biological targets?

Answer:

Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases). The indole and thiadiazole groups may form hydrogen bonds or π-π stacking with active sites .

DFT Calculations : Density Functional Theory (DFT) predicts electron density distribution, highlighting nucleophilic/electrophilic regions (e.g., sulfur atoms in thiadiazole as nucleophiles) .

MD Simulations : Molecular dynamics (MD) assess stability of ligand-target complexes in aqueous environments, guiding structural modifications .

Advanced: How should researchers resolve contradictions in bioactivity data across different studies (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) to reduce variability .

Dose-Response Analysis : Perform IC/MIC comparisons across studies. Discrepancies may arise from differences in solubility (e.g., DMSO vs. aqueous buffers) .

Mechanistic Studies : Probe mode of action via enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) or apoptosis markers (e.g., caspase-3 for cytotoxicity) to clarify dual effects .

Advanced: What strategies are recommended for optimizing the compound’s solubility and bioavailability without altering its core structure?

Answer:

Salt Formation : Convert the free base to a hydrochloride or sodium salt to enhance aqueous solubility .

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages on the butanamide chain) for improved membrane permeability .

Co-Crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to stabilize the compound in physiological conditions .

Basic: What are the common synthetic byproducts or impurities associated with this compound, and how are they identified?

Answer:

- Byproducts : Unreacted 5-mercapto-thiadiazole intermediates or over-alkylated derivatives (e.g., di-substituted thiadiazoles) may form.

- Detection : HPLC with UV detection (λ = 254 nm) separates impurities. LC-MS identifies masses corresponding to side products (e.g., M+16 for oxidized sulfur species) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

Substituent Variation : Modify the indole’s N-alkyl group (e.g., methyl vs. ethyl) to alter steric effects. Replace the butanamide chain with shorter/longer acyl groups to tune lipophilicity .

Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole to assess impact on target binding .

Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., the thiadiazole sulfur and indole NH) using crystallographic data .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential release of volatile byproducts (e.g., HCl gas during acylations) .

- Waste Disposal : Neutralize acidic/basic waste before disposal, and segregate halogenated organic waste .

Advanced: What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Answer:

Enzyme Kinetics : Measure (inhibition constant) via Lineweaver-Burk plots. For example, monitor NADPH oxidation rates if targeting oxidoreductases .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry by measuring heat changes during ligand-enzyme interactions .

X-ray Crystallography : Resolve co-crystal structures to visualize binding interactions (e.g., thiadiazole occupying the enzyme’s active site) .

Advanced: How can researchers address batch-to-batch variability in compound synthesis?

Answer:

Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) and minimize variability .

Stability Studies : Assess storage conditions (e.g., desiccated vs. humid environments) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.